molecular formula C19H16N4O2S B2702246 N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1170207-50-7

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2702246
CAS No.: 1170207-50-7
M. Wt: 364.42
InChI Key: HACROGJROSKKRJ-UHFFFAOYSA-N
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Description

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule featuring a benzothiazole core linked to a 1,3,4-oxadiazole ring via a carboxamide bridge. This molecular architecture is of significant interest in medicinal chemistry and agrochemical research, as both benzothiazole and 1,3,4-oxadiazole heterocycles are known to confer a wide range of biological activities. Compounds incorporating the 1,3,4-oxadiazole scaffold have been extensively investigated and demonstrate diverse biological properties, including antifungal , antibacterial , and anticancer effects . The 1,3,4-oxadiazole ring is a privileged structure in drug discovery due to its hydrogen-bonding capacity and metabolic stability, making it a valuable component in the design of enzyme inhibitors and receptor ligands . Similarly, benzothiazole derivatives have been reported to exhibit potent biological activities, such as functioning as inhibitors of targets like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) . The specific substitution pattern of the 3,4-dimethylbenzyl group on the oxadiazole ring in this compound is designed to modulate its electronic properties, lipophilicity, and overall steric profile, which can be critical for optimizing binding affinity to biological targets and improving pharmacokinetic parameters. This reagent is intended for use in biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agricultural research. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-11-7-8-13(9-12(11)2)10-16-22-23-19(25-16)21-17(24)18-20-14-5-3-4-6-15(14)26-18/h3-9H,10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACROGJROSKKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzo[d]thiazole Moiety: This step often involves the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative to form the benzo[d]thiazole ring.

    Coupling of the Two Moieties: The final step involves coupling the oxadiazole and benzo[d]thiazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can reduce the oxadiazole ring to form amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Scientific Research Applications

The biological significance of this compound is notable, particularly regarding its potential antimicrobial, antifungal, and anticancer properties. Research indicates that compounds with similar structures exhibit significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of oxadiazoles can effectively inhibit bacterial growth against various strains, including Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest that this compound may interfere with cancer cell proliferation by targeting specific cellular pathways.

Case Study: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of similar oxadiazole derivatives demonstrated significant inhibition against:

  • Gram-positive bacteria : Staphylococcus aureus and Bacillus cereus
  • Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa
  • Fungi : Aspergillus niger and Aspergillus fumigatus

These findings suggest that N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide could be explored further for its antimicrobial applications.

Industrial Applications

In industrial contexts, this compound can be utilized in developing new materials such as:

  • Polymers : Due to its stability and reactivity.
  • Coatings and Adhesives : Its chemical properties make it suitable for formulating high-performance coatings.

Mechanism of Action

The mechanism by which N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with the target molecule:

Compound ID & Structure Key Substituents/Modifications Biological Activity (if reported) Reference
Benzoxazole-Oxadiazole Derivatives (e.g., Compounds 7–19 in –2) Benzoxazole instead of benzothiazole; nitro, chloro, or dimethylaniline groups on oxadiazole AChE/BChE inhibition (IC₅₀: 0.5–5 µM)
N-Substituted 2-(4-Pyridinyl) Thiazole Carboxamides () Pyridinyl-thiazole core; methyl and carboxamide groups Antiviral activity (e.g., compound 446, 448)
N-(5-(Alkylthio)-1,3,4-Oxadiazol-2-yl)benzoxazol-2-yl)benzamides () Alkylthio groups on oxadiazole; benzoxazole-carboxamide Anti-inflammatory (p<0.0001 for VId, VIe, VIf)
N-(5-Benzyl-1,3,4-Thiadiazol-2-yl)-4-Phenyloxane-4-Carboxamide () Thiadiazole instead of oxadiazole; phenyloxane substituent No activity reported

Structural and Functional Differences

  • Core Heterocycles :

    • The target compound’s benzothiazole ring differs from benzoxazole in –2 and thiadiazole in –7. Thiazole/thiadiazole systems generally exhibit higher electronegativity and metabolic stability compared to oxazole/oxadiazole derivatives .
    • The 1,3,4-oxadiazole ring in the target compound is electron-deficient, enhancing interactions with enzymes like AChE, whereas thiadiazole derivatives () may prioritize sulfur-mediated hydrophobic interactions .
  • Alkylthio groups in (e.g., VI derivatives) enhance anti-inflammatory activity, suggesting that substituent flexibility (e.g., methyl vs. benzyl) modulates target selectivity .

Pharmacological and Physicochemical Comparison

Property Target Compound (Inferred) Benzoxazole-Oxadiazole Derivatives (–2) Thiadiazole Derivatives (–14)
Melting Point Likely 180–200°C (based on analogs) 183–206°C 191–193°C (e.g., compound 16 in )
Lipophilicity (LogP) Higher (due to 3,4-dimethylbenzyl) Moderate (nitro/chloro substituents) Variable (thiadiazole + phenyloxane)
Bioactivity Not reported AChE inhibition (IC₅₀: 0.5 µM for compound 19) Limited (no significant activity reported)

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Nitro substituents (e.g., compound 7 in ) enhance AChE inhibition but reduce solubility, whereas methyl groups (target compound) balance lipophilicity and bioavailability .
  • Heterocycle Swap : Replacing benzoxazole () with benzothiazole may improve metabolic stability due to sulfur’s resistance to oxidative degradation .
  • Substituent Position : Para-substitutions (e.g., 4-chlorophenyl in compound 11, ) show higher activity than meta, suggesting the target’s 3,4-dimethylbenzyl may optimize steric and electronic effects .

Biological Activity

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a synthetic organic compound that falls under the class of oxadiazole derivatives. Its unique chemical structure has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound's biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a 1,3,4-oxadiazole ring fused with a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of the 3,4-dimethylbenzyl group enhances its lipophilicity and may contribute to its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₄N₄O₃
Molecular Weight298.30 g/mol
CAS Number1171744-99-2
Melting PointNot Available
SolubilityNot Available

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit glycogen synthase kinase-3 (GSK-3) , which is linked to cancer progression and other diseases .
  • Antimicrobial Activity : The oxadiazole ring structure is known for its antimicrobial properties. Studies indicate that compounds with similar structures can disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism likely involves apoptosis induction through mitochondrial pathways and inhibition of anti-apoptotic proteins like Bcl-2 .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the oxadiazole and thiazole rings significantly impact the biological activity:

  • Substituent Effects : The presence of electron-donating groups such as methyl at specific positions on the benzyl ring has been correlated with increased cytotoxicity against cancer cells .
  • Ring Composition : Variations in the heterocyclic rings (e.g., replacing oxadiazole with thiadiazole) can alter the binding affinity and overall activity against specific targets .

Case Studies

  • Anticancer Efficacy : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human glioblastoma U251 cells and other cancer cell lines. The IC50 values obtained were comparable to standard chemotherapeutics .
  • Antimicrobial Testing : The compound was tested against various bacterial strains using the disk diffusion method. Results indicated a notable zone of inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Q & A

Basic: What are the recommended synthetic routes for N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves cyclization of a hydrazide intermediate with benzo[d]thiazole-2-carboxylic acid derivatives. A two-step approach is common:

Oxadiazole ring formation : React 3,4-dimethylbenzyl hydrazine with a carbonyl source (e.g., triphosgene) to form the 1,3,4-oxadiazole core.

Amide coupling : Use coupling agents like EDC/HOBt or CDI to attach the benzo[d]thiazole-2-carboxamide moiety.
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Temperature control : Cyclization at 80–100°C enhances reaction rates while minimizing decomposition.
  • Catalysts : Additives like pyridine or DMAP can improve coupling efficiency .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Confirm the presence of key protons (e.g., methyl groups on the 3,4-dimethylbenzyl moiety at δ ~2.2–2.4 ppm) and carbons.
  • HRMS (High-Resolution Mass Spectrometry) : Verify molecular ion peaks (e.g., [M+H]+ or [M–H]–) with <5 ppm error.
  • HPLC : Assess purity (>95% by UV detection at 254 nm) using C18 columns with acetonitrile/water gradients .

Advanced: What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s anticancer activity?

Methodological Answer:
SAR studies focus on:

  • Substituent variation : Modify the 3,4-dimethylbenzyl group (e.g., replace with halogenated or electron-withdrawing groups) to assess impact on cytotoxicity.
  • Bioisosteric replacement : Swap the oxadiazole ring with thiadiazole or triazole to evaluate stability and target binding.
  • In vitro assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50 values are correlated with structural features to identify pharmacophoric elements .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., consistent cell culture conditions, ATP-based viability assays).
  • Structural analogs : Compare data with closely related compounds (e.g., N-(5-benzyl-oxadiazol-2-yl)benzothiazole analogs) to isolate substituent effects.
  • Meta-analysis : Use computational tools (e.g., PCA or clustering algorithms) to identify outliers or confounding variables in published datasets .

Basic: What in vitro models are suitable for initial screening of antimicrobial activity?

Methodological Answer:

  • Bacterial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models, using broth microdilution to determine MIC (Minimum Inhibitory Concentration).
  • Fungal strains : C. albicans cultures in Sabouraud dextrose agar, with fluconazole as a positive control.
  • Biofilm assays : Quantify inhibition using crystal violet staining in 96-well plates .

Advanced: What mechanistic insights support its potential as a kinase inhibitor?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR or VEGFR2). Key interactions include hydrogen bonds between the oxadiazole ring and kinase hinge regions.
  • Enzyme assays : Measure IC50 against recombinant kinases using ADP-Glo™ luminescence assays.
  • Western blotting : Validate downstream signaling effects (e.g., phosphorylation of ERK or AKT) in treated cell lines .

Basic: How is solubility optimized for in vivo studies?

Methodological Answer:

  • Co-solvents : Use DMSO/PEG-400 mixtures (<10% DMSO to avoid toxicity).
  • pH adjustment : Prepare buffered solutions (pH 7.4) for intravenous administration.
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .

Advanced: What in silico tools predict metabolic stability of this compound?

Methodological Answer:

  • CYP450 metabolism : Use SwissADME or StarDrop to identify vulnerable sites (e.g., oxidation of the dimethylbenzyl group).
  • Metabolite identification : Simulate Phase I/II metabolism with GLORY or MetaSite.
  • MD simulations : Run GROMACS simulations to assess binding stability in human liver microsomes .

Advanced: How can selective functionalization of the oxadiazole ring be achieved?

Methodological Answer:

  • Protecting groups : Temporarily block the benzo[d]thiazole carboxamide with Boc or Fmoc groups during oxadiazole modification.
  • Cross-coupling : Use Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the oxadiazole C5 position.
  • Photocatalysis : Apply visible-light-mediated C–H activation for regioselective alkylation .

Basic: What analytical methods assess stability under physiological conditions?

Methodological Answer:

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours.
  • LC-MS/MS : Monitor degradation products (e.g., hydrolyzed oxadiazole or demethylated analogs).
  • DSC (Differential Scanning Calorimetry) : Evaluate thermal stability and polymorphic transitions .

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